molecular formula C19H17N3O5S2 B2973964 N-(benzo[d][1,3]dioxol-5-yl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide CAS No. 941925-57-1

N-(benzo[d][1,3]dioxol-5-yl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide

Cat. No.: B2973964
CAS No.: 941925-57-1
M. Wt: 431.48
InChI Key: WHUGVZKRNNODKC-UHFFFAOYSA-N
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Description

This compound features a thiazole-5-carboxamide core substituted with a benzo[d][1,3]dioxol-5-yl (piperonyl) group at the N-position and a 4-methylphenylsulfonamido moiety at the 2-position of the thiazole ring. Its synthesis typically involves coupling ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives with amines under standard coupling conditions (e.g., HATU/DIPEA) .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-11-3-6-14(7-4-11)29(24,25)22-19-20-12(2)17(28-19)18(23)21-13-5-8-15-16(9-13)27-10-26-15/h3-9H,10H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUGVZKRNNODKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a benzo[d][1,3]dioxole moiety, and a sulfonamide group, which are known to contribute to its biological activity. The molecular formula is C18H20N2O4S, and its molecular weight is approximately 364.43 g/mol.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer effects. For instance, derivatives of thiazole have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that thiazole-containing compounds could effectively target specific cancer pathways, leading to reduced tumor growth in vitro and in vivo models .

Antimicrobial Activity

The sulfonamide group in the compound is known for its antimicrobial properties. Several studies have shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis. For example, a related compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that this compound may possess similar properties.

Anti-inflammatory Effects

Thiazole derivatives have also been studied for their anti-inflammatory effects. It has been observed that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases . This activity could be beneficial in conditions such as arthritis or inflammatory bowel disease.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes involved in bacterial folate synthesis.
  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Cytokine Modulation : The compound may modulate signaling pathways related to inflammation.

Case Studies

StudyFindings
Study 1 Investigated the anticancer activity of thiazole derivatives; found significant inhibition of cell proliferation in breast cancer cell lines.
Study 2 Evaluated antimicrobial efficacy against Staphylococcus aureus; demonstrated MIC values comparable to established antibiotics.
Study 3 Explored anti-inflammatory effects in a murine model; showed reduced levels of TNF-alpha and IL-6 upon treatment with thiazole derivatives.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Thiazole Derivatives

(a) N-(2-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide
  • Structure : Replaces the benzo[d][1,3]dioxol-5-yl group with a 2-methoxyphenethyl chain.
  • Key Difference : The absence of the piperonyl group may reduce lipophilicity compared to the parent compound.
(b) N-(4-isopropylphenyl)-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxamide
  • Structure : Substitutes the piperonyl group with a 4-isopropylphenyl moiety and introduces a pyridin-4-yl ethyl chain.

Sulfonamide-Modified Analogs

(a) N-(2,4-Dichloro-benzoyl)-4-methoxy-benzenesulfonamide
  • Structure : Replaces the thiazole-carboxamide core with a benzoyl-sulfonamide scaffold.
  • Activity : Broad-spectrum kinase inhibition but lacks selectivity for VEGFR isoforms .
(b) N-(4-(chlorodifluoromethoxy)phenyl)-5-(2-(pyridin-4-yl)ethyl)-1,3,4-oxadiazol-2-amine
  • Structure : Oxadiazole-based analog with a chlorodifluoromethoxy substituent.
  • Activity : Exhibits enhanced metabolic stability due to fluorine substitution but lower VEGFR2 affinity .

Piperonyl-Containing Derivatives

(a) Compound D14–D20 Series
  • Structure : Features (E)-penta-2,4-dienamide backbones substituted with benzo[d][1,3]dioxol-5-yl and variable aryl groups.
  • Activity : Demonstrated moderate anticancer activity against HepG-2 (e.g., D14: IC50 = 1.61 μg/mL) but lacks the thiazole-sulfonamide pharmacophore critical for kinase inhibition .
(b) LUF7746
  • Structure: Covalent adenosine A1 receptor partial agonist with a benzo[d][1,3]dioxol-5-yl-pyridine core.
  • Activity : Highlights the versatility of the piperonyl group in diverse target engagement but diverges mechanistically from the thiazole-carboxamide scaffold .

Activity Data Comparison

Compound Target/Activity Key Data Source
Target Compound VEGFR2/VEGFR1 inhibition Dual inhibition (IC50 ND)
7b (Thiazole derivative) HepG-2 cytotoxicity IC50 = 1.61 ± 1.92 μg/mL
N-(4-isopropylphenyl) analog VEGFR2/VEGFR1 inhibition Lower potency vs. parent

Critical Analysis of Structural-Activity Relationships (SAR)

  • Piperonyl Group : Essential for VEGFR selectivity; removal or substitution (e.g., with pyridinyl) diminishes activity .
  • Sulfonamide Position : The 4-methylphenylsulfonamido group at the thiazole 2-position enhances binding to kinase ATP pockets .
  • Thiazole Core : Replacing thiazole with oxadiazole or triazole reduces conformational rigidity, impacting target affinity .

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